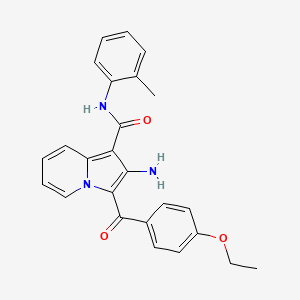

2-amino-3-(4-ethoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-ethoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative with a molecular formula of C25H23N3O4 and a molecular weight of 429.48 g/mol . Its structure features a 4-ethoxybenzoyl substituent at position 3 of the indolizine core and an N-(2-methylphenyl) carboxamide group at position 1.

Properties

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-3-31-18-13-11-17(12-14-18)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYZZIQTFWRFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

Functional Group Modifications: Introduction of the amino group, ethoxybenzoyl group, and carboxamide group through various substitution and addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the ethoxybenzoyl moiety.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 4-ethoxy group in the target compound increases lipophilicity compared to the 4-methoxy () or 4-fluoro () analogs. Ethoxy’s longer alkyl chain enhances hydrophobic interactions, which may improve membrane permeability but reduce aqueous solubility .

N-Aryl Group Influence: 2-Methylphenyl (target compound) vs. 4-Methoxyphenyl () contributes to moderate polarity, balancing solubility and permeability .

Molecular Weight Trends :

Hypothesized Pharmacological Properties:

- The 4-ethoxybenzoyl group may enhance binding to hydrophobic pockets in enzyme active sites, as seen in studies of ethyl 7-acetyl-3-(4-substituted benzoyl)indolizine-1-carboxylates (), which exhibit anticancer activity .

Biological Activity

2-amino-3-(4-ethoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H23N3O4

- Molecular Weight : 429.5 g/mol

- CAS Number : 903343-40-8

Biological Activity Overview

The compound exhibits several biological activities, particularly in the realm of cancer research. It has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may act through:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including SNB-75 CNS cancer cells and MDA-MB-231 breast cancer cells, with reported GI50 values indicating significant potency (870 nM and 920 nM respectively) .

- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways, leading to cell death in tumor cells. This is critical for its potential use as an anticancer agent.

- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell survival and proliferation, although detailed pathway analyses are required to elucidate these interactions fully.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various indolizine derivatives, this compound was identified as a potent inhibitor of tumor growth in vitro. The study highlighted its selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular mechanisms behind its anticancer effects. The findings indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells, supporting its role as an apoptosis inducer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.